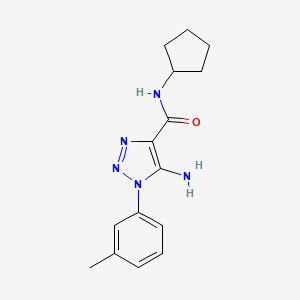
N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide
描述
N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a quinoline moiety through a carboxamide linkage.
安全和危害
未来方向
Quinoline derivatives are a focus of research due to their wide range of biological activities. They are used in the development of new pharmaceuticals, especially as anticancer and antimicrobial agents . Therefore, “N-(3-acetylphenyl)-2-methyl-4-quinolinecarboxamide” could potentially be a subject of future research in these areas.
作用机制
Target of Action
The primary target of N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide is the anaplastic lymphoma kinase (ALK) . ALK is a validated target in several cancers, including lung, breast, colorectal, liver, and stomach cancers, as well as anaplastic large-cell lymphoma, non-small-cell lung cancer, and pediatric neuroblastoma .
Mode of Action
The compound interacts with its target, the ALK receptors, through hydrogen bonding . The free energy binding of the compound exhibits -8.96 kcal/mol with five hydrogen bonding Asn1254, Arg1253, Asp1249, and Gly1123 amino acids of ALK receptors . The LUMO of the electron density present in α, β-double bond influences the anticancer activity .
Biochemical Pathways
The compound affects the ALK signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation can lead to cancer . By inhibiting the ALK receptor, the compound can disrupt this pathway and prevent the growth and survival of cancer cells .
Pharmacokinetics
The compound’s interaction with the alk receptor suggests it is able to reach its target site in the body
Result of Action
The result of the compound’s action is the inhibition of the ALK receptor, which can lead to apoptosis (cell death) in cancer cells . This can result in the reduction of tumor size and potentially the remission of the disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3-acetylphenylamine with 2-methylquinoline-4-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学研究应用
N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
Compared to these similar compounds, N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide stands out due to its unique quinoline moiety, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of applications and interactions with various molecular targets, making it a versatile compound in scientific research.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-10-17(16-8-3-4-9-18(16)20-12)19(23)21-15-7-5-6-14(11-15)13(2)22/h3-11H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDWVBHDKOEHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-ethoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4449851.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B4449868.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4449875.png)



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4449905.png)
![N-[(2-hydroxy-4-quinolinyl)methyl]-N,2,5-trimethyl-3-furamide](/img/structure/B4449910.png)
![3-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4449923.png)
![4-[(ethylsulfonyl)amino]-N-[3-(4-methylphenyl)propyl]benzamide](/img/structure/B4449925.png)
![2-[(cyclohexylmethyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4449930.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B4449932.png)

![N-cyclohexyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449945.png)
